![molecular formula C25H18N3O2P B14637244 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile CAS No. 55210-55-4](/img/structure/B14637244.png)
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is a complex organic compound characterized by the presence of a nitro group, a triphenylphosphine moiety, and a benzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile typically involves the reaction of 2-amino-5-nitrobenzonitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-5-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triphenylphosphine moiety can act as a ligand, forming complexes with metal ions. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzonitrile: Shares the nitro and benzonitrile groups but lacks the triphenylphosphine moiety.
Triphenylphosphine: Contains the triphenylphosphine moiety but lacks the nitro and benzonitrile groups.
5-Nitroanthranilonitrile: Similar structure but without the triphenylphosphine moiety.
Uniqueness
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is unique due to the combination of the nitro group, triphenylphosphine moiety, and benzonitrile structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55210-55-4 |
|---|---|
Molecular Formula |
C25H18N3O2P |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-nitro-2-[(triphenyl-λ5-phosphanylidene)amino]benzonitrile |
InChI |
InChI=1S/C25H18N3O2P/c26-19-20-18-21(28(29)30)16-17-25(20)27-31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H |
InChI Key |
CWLUOQUITZVMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

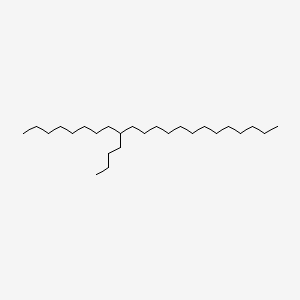

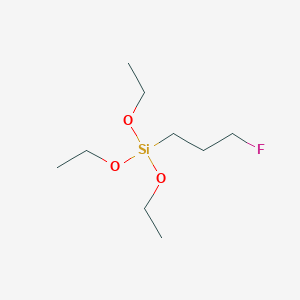
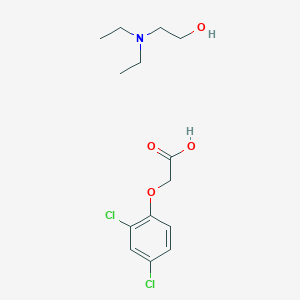
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
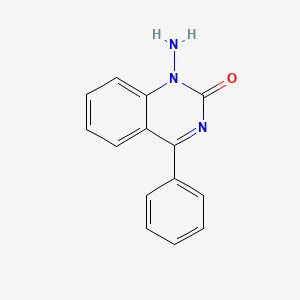
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
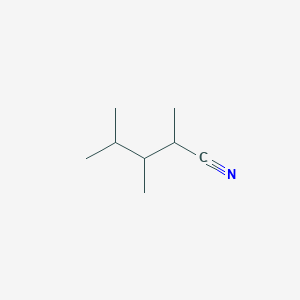
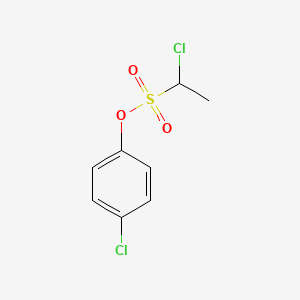
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
